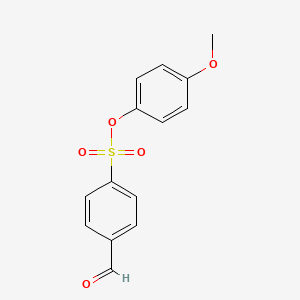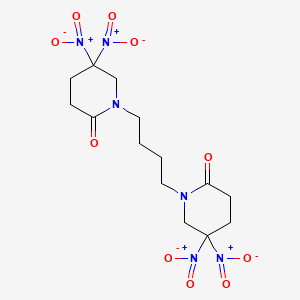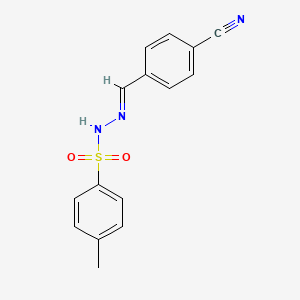![molecular formula C19H17N5O5 B11104953 (4Z)-2-(3,4-dimethylphenyl)-4-{[(3,4-dinitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11104953.png)
(4Z)-2-(3,4-dimethylphenyl)-4-{[(3,4-dinitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DIMETHYLPHENYL)-4-[(Z)-1-(3,4-DINITROANILINO)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolone derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHYLPHENYL)-4-[(Z)-1-(3,4-DINITROANILINO)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE typically involves the condensation of 3,4-dimethylphenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization steps. The reaction conditions may include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing automated reactors and stringent quality control measures to ensure consistency and efficiency. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the scalability and economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHYLPHENYL)-4-[(Z)-1-(3,4-DINITROANILINO)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or other oxidized derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s reactivity and versatility.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Chemistry
In chemistry, 1-(3,4-DIMETHYLPHENYL)-4-[(Z)-1-(3,4-DINITROANILINO)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a subject of interest in drug discovery and development. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological activities. Studies may focus on their efficacy, safety, and potential as lead compounds for new drug candidates.
Industry
Industrially, the compound may find applications in the development of agrochemicals, dyes, and materials with specific properties. Its versatility and reactivity make it suitable for various industrial processes and products.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-4-[(Z)-1-(3,4-DINITROANILINO)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolone derivatives, such as:
- 4-Aminoantipyrine
- Phenylbutazone
- Metamizole
Comparison
Compared to these compounds, 1-(3,4-DIMETHYLPHENYL)-4-[(Z)-1-(3,4-DINITROANILINO)METHYLIDENE]-3-METHYL-1H-PYRAZOL-5-ONE may exhibit unique properties due to its specific functional groups and structural configuration
Properties
Molecular Formula |
C19H17N5O5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[(3,4-dinitrophenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H17N5O5/c1-11-4-6-15(8-12(11)2)22-19(25)16(13(3)21-22)10-20-14-5-7-17(23(26)27)18(9-14)24(28)29/h4-10,21H,1-3H3 |
InChI Key |
DDNXRGIKJJJRHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC(=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(2-hydroxy-1-naphthyl)methylene]-4-nitrobenzohydrazide](/img/structure/B11104883.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11104887.png)
![2-[2-(2,5-Dimethoxyphenyl)-2-oxoethoxy]benzonitrile](/img/structure/B11104896.png)

![6-chloro-3-[(4-nitrophenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B11104911.png)

![2-(1,3-benzoxazol-2-yl)-5-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenol](/img/structure/B11104937.png)
![N-(4-cyanophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11104943.png)
![N'-[(E)-(1,5-Dimethyl-1H-pyrazol-4-yl)methylidene]-2,5-difluorobenzohydrazide](/img/structure/B11104949.png)

![N-(3,4-Dimethylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11104965.png)
![4-chloro-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B11104971.png)
![6-Amino-3-phenyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11104976.png)
